Product packaging for 3-Chloro-5-fluorophenethyl bromide(Cat. No.:)

3-Chloro-5-fluorophenethyl bromide

Cat. No.: B12869009
M. Wt: 237.49 g/mol
InChI Key: VASIAYMYNDQBJQ-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenethyl bromide (CAS 1601179-59-2) is an organic compound with the molecular formula C 8 H 7 BrClF and a molecular weight of 237.50 . As a halogenated phenethyl bromide, it belongs to a class of chemicals frequently employed as versatile building blocks in synthetic organic chemistry . The presence of both a bromoethyl chain and chloro/fluoro substituents on the aromatic ring makes this compound a valuable intermediate for researchers, particularly in the development of more complex molecules through various coupling and functionalization reactions . Compounds with this structure are of significant interest in medicinal chemistry research for constructing structure-activity relationships (SAR), as the phenethyl moiety is a common scaffold in biologically active molecules . The bromine atom serves as a good leaving group, enabling nucleophilic substitution reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The specific pattern of chlorine and fluorine substituents on the phenyl ring can be used to fine-tune the electronic properties and binding affinity of the resulting molecules, which is crucial in the search for novel pharmaceuticals and agrochemicals . Specifications • CAS Number: 1601179-59-2 • Molecular Formula: C 8 H 7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrClF B12869009 3-Chloro-5-fluorophenethyl bromide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrClF

Molecular Weight

237.49 g/mol

IUPAC Name

1-(2-bromoethyl)-3-chloro-5-fluorobenzene

InChI

InChI=1S/C8H7BrClF/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2

InChI Key

VASIAYMYNDQBJQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CCBr

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 5 Fluorophenethyl Bromide and Its Analogues

Established Synthetic Pathways to Halogenated Phenethyl Systems

The synthesis of halogenated phenethyl bromides can be broadly approached from two main perspectives: the construction from substituted aromatic precursors or the modification of a pre-existing phenethyl bromide scaffold.

Approaches from Substituted Aromatic Precursors

A common and versatile method for synthesizing phenethyl bromides involves starting with a substituted aromatic compound. For instance, the synthesis can begin with a substituted styrene. The anti-Markovnikov addition of hydrogen bromide (HBr) to styrene, typically in the presence of peroxides, is a well-established method for producing 2-phenylethyl bromide. wikipedia.orgsciencemadness.org This free-radical addition ensures the bromine atom attaches to the terminal carbon of the ethyl side chain. wikipedia.orgwikipedia.org

Another pathway starts from a corresponding substituted phenethyl alcohol. The alcohol can be converted to the bromide through nucleophilic substitution using reagents like hydrogen bromide. guidechem.com This reaction proceeds via an Sₙ2 mechanism where the hydroxyl group is first protonated to form a good leaving group (water), which is then displaced by the bromide ion.

Furthermore, substituted benzenes can undergo Friedel-Crafts alkylation or acylation as a starting point for elaboration into the phenethyl system. rsc.org For example, a substituted benzene (B151609) can be acylated with acetyl chloride, and the resulting ketone can be reduced and subsequently converted to the bromide.

The synthesis of 3-Chloro-5-fluorophenethyl bromide would logically start from 3-chloro-5-fluorophenol (B150331) or a related derivative. nih.gov The specific placement of the chloro and fluoro groups on the aromatic ring is determined at this initial stage, ensuring the desired isomer is produced.

Derivatization Strategies for Phenethyl Bromide Scaffolds

Alternatively, a plain phenethyl bromide scaffold can be functionalized. However, direct halogenation of the aromatic ring of phenethyl bromide can be challenging due to the directing effects of the ethyl bromide group and the potential for side reactions. Electrophilic aromatic substitution on the phenethyl bromide ring would need to be carefully controlled to achieve the desired 3,5-disubstitution pattern. wikipedia.org

A more controlled approach involves the derivatization of functional groups already present on the aromatic ring of a phenethyl bromide derivative. For example, if one starts with a phenethyl bromide containing an amino or hydroxyl group, these can be replaced with halogens via Sandmeyer or related reactions.

Derivatization can also occur at the ethyl bromide portion of the molecule. The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. cymitquimica.com This allows for the introduction of various functional groups, although this is more relevant to the subsequent use of phenethyl bromides rather than their synthesis.

Chemo- and Regioselective Synthesis Optimization

Achieving specific chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound. The substitution pattern on the aromatic ring significantly influences the compound's properties.

Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. For this compound, the synthesis must control the placement of the chloro and fluoro groups at the meta positions relative to the phenethyl group. Starting with a precursor that already has this substitution pattern is often the most straightforward approach. For instance, the use of 3-chloro-5-fluorophenol as a starting material ensures the correct regiochemistry from the outset. nih.gov

Chemoselectivity becomes crucial when multiple reactive sites are present in a molecule. For example, during the bromination of a substituted phenethyl alcohol, conditions must be chosen to favor substitution of the hydroxyl group without affecting the aromatic ring or other functional groups. Similarly, when performing reactions on the aromatic ring, the ethyl bromide side chain must remain intact.

Alkylation reactions using phenethyl bromide derivatives often require careful control of conditions to ensure that N-alkylation or C-alkylation occurs as desired, preventing unwanted side reactions. beilstein-journals.org The choice of base and solvent can significantly impact the outcome of such reactions. beilstein-journals.org For example, in the synthesis of certain heterocyclic systems, the alkylation of hydantoins with phenethyl bromide showed that the reaction's success and yield were highly dependent on the nature of the alkylating agent and the base used. beilstein-journals.org

Specialized Synthetic Techniques

Advanced synthetic methods are often employed to introduce specific functionalities or for applications requiring high precision, such as in the synthesis of radiolabeled compounds.

Radiofluorination Strategies for Related Phenethyl Bromides

The introduction of the fluorine-18 (B77423) (¹⁸F) isotope is of significant interest for the development of PET (Positron Emission Tomography) imaging agents. researchgate.netmdpi.com While direct radiofluorination of an aromatic ring can be challenging, specialized methods have been developed. These often involve nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. d-nb.info

For phenethyl systems, a common strategy is to prepare a precursor with a leaving group, such as a tosylate or mesylate, on the ethyl side chain. This allows for nucleophilic radiofluorination to introduce the ¹⁸F-label. researchgate.net For example, a tosyloxyethyl precursor was synthesized in a three-step process to allow for direct nucleophilic radiofluorination. researchgate.netmdpi.com

Recent advances have also explored transition-metal-mediated methods for radiofluorination, which can be applied to non-activated aromatic rings, offering a wider range of possibilities for creating ¹⁸F-labeled phenethyl compounds. acs.org

Alkylation Reactions in Complex Molecule Synthesis

Phenethyl bromides are valuable alkylating agents in the synthesis of complex molecules. beilstein-journals.orgdiva-portal.org They are used to introduce the phenethyl moiety into a variety of structures, often as a key step in the construction of pharmacologically active compounds.

For instance, phenethyl bromide has been used in the N-alkylation of piperidine (B6355638) derivatives in the synthesis of fentanyl analogs. diva-portal.org The reaction of 4-piperidone (B1582916) with phenethyl bromide is a crucial step in creating the N-phenethyl-4-piperidone intermediate. guidechem.com

In the synthesis of other complex heterocyclic systems, phenethyl bromide is used to alkylate nitrogen or oxygen atoms within the core structure. beilstein-journals.orgchinesechemsoc.org The success of these alkylation reactions often depends on the careful selection of reagents and reaction conditions to achieve the desired regioselectivity and yield. beilstein-journals.org For example, the alkylation of oxazolones with allyl bromide proceeded efficiently, demonstrating the utility of such reactions in elaborating complex scaffolds. chinesechemsoc.org

Below is an interactive data table summarizing the key synthetic reactions discussed:

Reaction TypeStarting Material ExampleReagent(s)Product TypeReference(s)
Anti-Markovnikov AdditionStyreneHBr, Peroxides2-Phenylethyl bromide wikipedia.org, sciencemadness.org
Nucleophilic SubstitutionPhenethyl alcoholHBrPhenethyl bromide guidechem.com
Friedel-Crafts AcylationBenzeneAcetyl chloride, AlCl₃Acetophenone rsc.org
N-Alkylation4-PiperidonePhenethyl bromideN-Phenethyl-4-piperidone guidechem.com, diva-portal.org
RadiofluorinationTosyloxyethyl precursor[¹⁸F]Fluoride¹⁸F-labeled phenethyl derivative researchgate.net, mdpi.com

Reactivity and Functionalization of 3 Chloro 5 Fluorophenethyl Bromide

Reactivity of the Bromide Moiety

The bromide attached to the ethyl side chain is the most reactive site for nucleophilic attack due to the nature of the carbon-bromine bond.

Nucleophilic Substitution Reactions

The phenethyl bromide group of 3-Chloro-5-fluorophenethyl bromide readily undergoes nucleophilic substitution reactions. gla.ac.uk In these reactions, a nucleophile, which is a species rich in electrons, replaces the bromide ion. rammohancollege.ac.inwikipedia.org The carbon atom bonded to the bromine is electrophilic, carrying a partial positive charge that attracts nucleophiles. pressbooks.pub The bromide ion is a good leaving group because it is a relatively stable, weak base. rammohancollege.ac.in

These substitutions can proceed through either an S(_N)1 or S(_N)2 mechanism. The adjacent aromatic ring can stabilize a developing positive charge on the benzylic carbon through resonance, which can favor an S(_N)1 pathway. gla.ac.uk For S(_N)2 reactions, the rate is influenced by the concentration of both the substrate and the nucleophile. rammohancollege.ac.in A wide array of nucleophiles, including those based on oxygen, nitrogen, and carbon, can displace the bromide. gla.ac.uk

A variety of products can be synthesized through this pathway. For instance, reaction with hydroxides can yield the corresponding alcohol, while reaction with cyanides can produce nitriles. wikipedia.org

Formation of Organometallic Reagents (e.g., Grignard Reagents)

This compound can be used to form organometallic reagents, most notably Grignard reagents. This is achieved by reacting the compound with magnesium metal in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comlibretexts.org The general formula for a Grignard reagent is R-Mg-X, where R is an alkyl or aryl group and X is a halogen. byjus.com

The formation of the Grignard reagent from this compound would result in 3-chloro-5-fluorophenethylmagnesium bromide. This process involves the insertion of magnesium into the carbon-bromine bond, effectively reversing the polarity of the carbon atom, making it nucleophilic. wikipedia.org It's crucial that the reaction is carried out under anhydrous (dry) conditions, as Grignard reagents react with water. libretexts.org

These Grignard reagents are highly valuable in synthesis for creating new carbon-carbon bonds. wikipedia.org They can react with a wide range of electrophiles, including carbonyl compounds (aldehydes, ketones, esters) and carbon dioxide. byjus.comyoutube.com For example, reaction with an aldehyde followed by acidic workup would yield a secondary alcohol. youtube.com

It is also possible to form other organometallic compounds, such as organozinc reagents like 3-chloro-5-fluorophenethylzinc bromide. riekemetals.com

Radical Generation Pathways

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a phenethyl radical. This process can be initiated by heat or light, often in the presence of a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). utexas.eduucr.edu

Once formed, this radical can participate in various radical reactions. One common pathway is reduction, where the bromine atom is replaced by a hydrogen atom. This is often achieved using a reagent like tri-n-butyltin hydride. libretexts.org The radical can also undergo addition reactions to multiple bonds, such as those in alkenes. ucr.edulibretexts.org Another possibility is coupling reactions, where two radicals combine to form a new carbon-carbon bond. For example, zinc-mediated reductive coupling of benzylic bromides can lead to the formation of a dimer. scielo.br

Reactivity of Aryl Halogen Substituents (Chlorine and Fluorine)

The chlorine and fluorine atoms attached directly to the aromatic ring exhibit different reactivity compared to the phenethyl bromide. Aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides due to the partial double bond character of the carbon-halogen bond resulting from resonance with the benzene (B151609) ring. quora.comquora.com

Electrophilic Aromatic Substitution Considerations

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. libretexts.org The existing halogen substituents on the ring of this compound will influence the position of any further substitution. Halogens are deactivating groups, meaning they make the ring less reactive towards electrophiles than benzene itself. However, they are ortho-, para-directing. masterorganicchemistry.comlumenlearning.com

In the case of this compound, the presence of both chlorine and fluorine, along with the phenethyl group, complicates the prediction of the exact substitution pattern. The directing effects of all three substituents must be considered.

Common EAS reactions include halogenation (e.g., with Br(_2) and a Lewis acid catalyst like FeBr(_3)), nitration (with HNO(_3) and H(_2)SO(_4)), and Friedel-Crafts alkylation or acylation. libretexts.orglumenlearning.com The specific electrophile generated in each reaction then attacks the benzene ring. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) on the Haloarene

While generally less reactive, the aryl halides on this compound can undergo nucleophilic aromatic substitution (S(_N)Ar), particularly when the aromatic ring is activated by electron-withdrawing groups. numberanalytics.comosti.gov The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The rate of S(_N)Ar reactions is influenced by the nature of the leaving group. Interestingly, in many S(_N)Ar reactions, fluoride (B91410) is a better leaving group than chloride or bromide. masterorganicchemistry.comstackexchange.com This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex through its inductive effect. stackexchange.com

Therefore, in this compound, a strong nucleophile could potentially substitute the fluorine atom preferentially over the chlorine atom under S(_N)Ar conditions. The presence of other electron-withdrawing groups on the ring would further enhance the reactivity towards this type of substitution. numberanalytics.comlibretexts.org

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

The formation of new carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. For a substrate like this compound, which possesses a reactive C(sp³)-Br bond, these methods offer a versatile platform for molecular elaboration. The presence of the chloro and fluoro substituents on the aromatic ring adds another layer of complexity and potential for selective functionalization. While specific literature detailing the cross-coupling reactions of this compound is limited, its reactivity can be inferred from extensive studies on similar primary alkyl and phenethyl bromides.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. fishersci.co.uk While traditionally used for C(sp²)-C(sp²) bond formation, significant progress has expanded its scope to include C(sp²)-C(sp³) and C(sp³)-C(sp³) linkages. frontierspecialtychemicals.comlibretexts.org

For a substrate like this compound, the primary alkyl bromide moiety can act as the electrophilic partner. The general catalytic cycle involves the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with an organoboron reagent (like a boronic acid or its ester) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

Key challenges in the Suzuki-Miyaura coupling of alkyl halides include slow oxidative addition compared to aryl halides and the potential for β-hydride elimination from the alkyl-palladium intermediate. nih.gov To overcome these issues, specialized ligands and reaction conditions have been developed. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the desired reaction pathway. libretexts.org

Table 1: Illustrative Examples of Palladium-Catalyzed Suzuki-Miyaura Type Coupling with sp³-Hybridized Organoboron Reagents This table presents data for analogous reactions to illustrate the potential of the methodology.

EntryAlkenyl BromidePotassium AlkyltrifluoroborateCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Ref
1β-BromostyrenePotassium (trimethylsilyl)methyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (10)Cs₂CO₃ (3.0)Toluene/H₂O8095 nih.gov
2β-BromostyrenePotassium n-butyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (10)Cs₂CO₃ (3.0)Toluene/H₂O8083 nih.gov
3β-BromostyrenePotassium (3-cyanopropyl)trifluoroboratePdCl₂(dppf)·CH₂Cl₂ (10)Cs₂CO₃ (3.0)Toluene/H₂O8079 nih.gov
4β-BromostyrenePotassium (3-chloropropyl)trifluoroboratePdCl₂(dppf)·CH₂Cl₂ (10)Cs₂CO₃ (3.0)Toluene/H₂O8070 nih.gov

Based on these analogous systems, a potential Suzuki-Miyaura reaction involving this compound would likely require a robust palladium catalyst with a specialized phosphine ligand to achieve efficient coupling with an organoboron partner.

C(sp³)-C(sp³) Cross-Coupling Reactions

The formation of C(sp³)-C(sp³) bonds via cross-coupling is a significant challenge in synthesis but is crucial for building the saturated carbon skeletons prevalent in natural products and pharmaceuticals. nih.gov These reactions are often complicated by issues such as slow reductive elimination and competing β-hydride elimination pathways. nih.gov Nickel catalysts have emerged as particularly effective for this class of transformation, often outperforming palladium-based systems. rsc.org

Reductive cross-electrophile coupling, which joins two different electrophiles (such as two distinct alkyl halides) using a stoichiometric reductant, is a powerful strategy. nih.govrsc.org For this compound, this would involve coupling with another alkyl electrophile in the presence of a nickel catalyst and a reductant like manganese or zinc powder.

Research has demonstrated the viability of photochemical nickel-catalyzed cross-coupling between various alkyl bromides and C(sp³)–H bonds. For instance, phenethyl bromides with both electron-donating and electron-withdrawing groups on the phenyl ring have been successfully coupled with substrates like tetrahydrofuran (THF) to yield the corresponding C(sp³)-C(sp³) linked products in good yields. nih.gov This indicates that the electronic nature of the aromatic ring on the phenethyl bromide does not preclude the reaction.

Table 2: Examples of Nickel-Catalyzed C(sp³)-C(sp³) Cross-Coupling of Phenethyl Bromides This table presents data for analogous reactions to illustrate the potential of the methodology.

EntryPhenethyl BromideCoupling PartnerCatalyst SystemConditionsYield (%)Ref
11-(2-bromoethyl)-4-methoxybenzeneTetrahydrofuranNiCl₂·glyme (5 mol%), 4,4'-dOMe-bpy (5.5 mol%), Ir photocatalystBlue LEDs, K₂CO₃, 48h, rt72 nih.gov
21-(2-bromoethyl)-4-(trifluoromethyl)benzeneTetrahydrofuranNiCl₂·glyme (5 mol%), 4,4'-dOMe-bpy (5.5 mol%), Ir photocatalystBlue LEDs, K₂CO₃, 48h, rt65 nih.gov
31-(2-bromoethyl)-4-fluorobenzeneTetrahydrofuranNiCl₂·glyme (5 mol%), 4,4'-dOMe-bpy (5.5 mol%), Ir photocatalystBlue LEDs, K₂CO₃, 48h, rt68 nih.gov
42-bromoethylbenzeneTetrahydrofuranNiCl₂·glyme (5 mol%), 4,4'-dOMe-bpy (5.5 mol%), Ir photocatalystBlue LEDs, K₂CO₃, 48h, rt75 nih.gov

These findings suggest that this compound would be a viable substrate for nickel-catalyzed C(sp³)-C(sp³) cross-electrophile coupling reactions, allowing for the introduction of a wide range of other alkyl fragments.

Other Transition Metal-Catalyzed Coupling Methods

Beyond palladium and nickel, there is growing interest in using more earth-abundant and economical first-row transition metals like iron and copper for cross-coupling reactions. acs.orgnih.gov These metals offer alternative reactivity profiles and can be effective for specific types of transformations.

Iron-Catalyzed Cross-Coupling: Iron catalysis has become an indispensable tool in sustainable chemistry. beilstein-journals.org Iron-catalyzed cross-coupling reactions have shown great success, particularly in Kumada-type (using Grignard reagents) and Negishi-type (using organozinc reagents) couplings. bris.ac.uk Studies on the iron-catalyzed coupling of alkyl Grignard reagents with aryl electrophiles have shown that even challenging substrates prone to β-hydride elimination, such as the phenethyl Grignard reagent, can be successfully coupled. nih.gov While this involves a related but different precursor (the Grignard reagent of phenethyl bromide), it highlights the potential of iron catalysts to manage the reactivity of such alkyl systems. Iron-catalyzed cross-electrophile coupling of aryl carbamates with alkyl bromides has also been developed, further expanding the utility of iron in C-C bond formation. chinesechemsoc.org

Copper-Catalyzed Cross-Coupling: Copper catalysis is well-known for Ullmann-type reactions and has seen a resurgence in a variety of cross-coupling applications. acs.org Copper-catalyzed methods have been developed for the coupling of alkylboranes with aryl bromides, providing an alternative to palladium-based Suzuki-Miyaura reactions. rsc.org Furthermore, copper catalysis has been successfully applied to the cross-coupling of Grignard reagents with primary alkyl halides, demonstrating its utility in forming C(sp³)-C(sp³) bonds. nih.gov The choice of ligand and reaction conditions is often crucial for achieving high efficiency in copper-catalyzed systems. acs.org

Table 3: Examples of Iron and Copper-Catalyzed C-C Cross-Coupling with Alkyl Substrates This table presents data for analogous reactions to illustrate the potential of the methodology.

EntryMetal CatalystSubstrate 1Substrate 2ConditionsProduct TypeYield (%)Ref
1Fe(acac)₃Phenyl chlorobenzenesulfonatePhenethylmagnesium chlorideDMI, THF, 0°C, 10 minC(sp²)-C(sp³)92 nih.gov
2Fe(acac)₃Phenyl chlorobenzenesulfonaten-Hexylmagnesium chlorideDMI, THF, 0°C, 10 minC(sp²)-C(sp³)>98 nih.gov
3CuCln-Octylmagnesium bromiden-Butyl bromide1-Phenylpropyne, THF, 0°C, 1hC(sp³)-C(sp³)91 nih.gov
4CuI2-Bromopyridine9-Octyl-9-BBNK₃PO₄, DMF, 80°C, 24hC(sp²)-C(sp³)81 rsc.org

The successful application of iron and copper catalysts in coupling reactions involving phenethyl and other primary alkyl substrates suggests that this compound could also be a suitable partner in these more sustainable cross-coupling methodologies.

Mechanistic Investigations of Reactions Involving 3 Chloro 5 Fluorophenethyl Bromide

Elucidation of Reaction Mechanisms

Detailed experimental and computational studies to elucidate the specific reaction mechanisms of 3-Chloro-5-fluorophenethyl bromide are not extensively documented.

Studies on Radical Intermediates and Pathways

There is a lack of specific research focusing on the formation and behavior of radical intermediates in reactions involving this compound. While general principles of radical chemistry suggest that under appropriate conditions, such as initiation by light or radical initiators, the carbon-bromine bond could undergo homolytic cleavage to form a 3-chloro-5-fluorophenethyl radical, specific studies confirming and detailing these pathways are not available.

Understanding Polar Reaction Mechanisms

The polar reactions of this compound, such as nucleophilic substitution or elimination, are expected to follow general principles of organic chemistry. The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring would influence the reactivity of the benzylic position. However, specific mechanistic studies detailing substrate-specific pathways, transition states, and the influence of the substitution pattern on reaction rates and outcomes are not found in the reviewed literature.

Role of Catalysts and Ligands in Reaction Selectivity and Efficiency

While the use of catalysts and ligands is a cornerstone of modern organic synthesis for enhancing selectivity and efficiency, specific applications and mechanistic studies involving this compound are not well-documented. General principles of catalysis, such as the use of transition metals for cross-coupling reactions or phase-transfer catalysts for nucleophilic substitutions, could theoretically be applied. However, without specific experimental data, the role of particular catalysts and ligands in controlling the chemo-, regio-, and stereoselectivity of reactions with this substrate remains speculative.

Kinetic and Thermodynamic Aspects of Reaction Progress

A thorough understanding of a reaction's progress requires kinetic and thermodynamic data. This includes the determination of rate laws, activation energies, and the thermodynamic stability of reactants, intermediates, and products. For this compound, there is a notable absence of published kinetic and thermodynamic studies. Such data would be crucial for optimizing reaction conditions and for the quantitative understanding of the reaction mechanisms.

Spectroscopic Characterization and Structural Analysis of 3 Chloro 5 Fluorophenethyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 3-Chloro-5-fluorophenethyl bromide, ¹H, ¹³C, and ¹⁹F NMR are the most relevant NMR experiments.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of distinct types of protons, their chemical environments, and their proximity to other protons. Based on the structure of this compound (C₈H₇BrClF), five distinct signals would be predicted in its ¹H NMR spectrum.

The ethyl chain protons would appear as two triplets due to coupling with each other. The benzylic protons (-CH₂-Ar) are deshielded by the aromatic ring and would appear further downfield than the protons adjacent to the bromine atom (-CH₂-Br). The three aromatic protons are in unique chemical environments due to the substitution pattern and would each produce a distinct signal. Their multiplicity would be complex, appearing as multiplets due to coupling with each other and with the fluorine atom.

Predicted ¹H NMR Data for this compound Note: The following chemical shifts (δ) are estimates based on standard functional group values. Actual experimental values may vary.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 3.15Triplet (t)2HAr-CH₂ -CH₂Br
~ 3.60Triplet (t)2HAr-CH₂-CH₂ Br
~ 6.95Multiplet1HAromatic H
~ 7.05Multiplet1HAromatic H
~ 7.15Multiplet1HAromatic H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the lack of symmetry in this compound, a total of eight distinct signals are expected, corresponding to each of the eight carbon atoms in the molecule. The aromatic carbons will exhibit complex splitting patterns due to coupling with both fluorine (¹⁹F) and protons (¹H), although spectra are commonly proton-decoupled. The carbons bonded to electronegative atoms (Cl, F, Br) will have their chemical shifts significantly influenced.

Predicted ¹³C NMR Data for this compound Note: The following chemical shifts (δ) are estimates. Actual experimental values may vary.

Predicted Chemical Shift (ppm)Assignment
~ 32-C H₂-Br
~ 38Ar-C H₂-
~ 115 (doublet)Aromatic C-H (ortho to F)
~ 118 (doublet)Aromatic C-H (ortho to F)
~ 125Aromatic C-H (para to F)
~ 135 (doublet)Aromatic C -Cl
~ 143 (doublet)Aromatic C -CH₂-
~ 163 (doublet)Aromatic C -F

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique used specifically for fluorine-containing compounds. wikipedia.orgnumberanalytics.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org It also has a very wide chemical shift range, which makes it highly sensitive to the local electronic environment. wikipedia.orgcdnsciencepub.com For this compound, a single ¹⁹F signal is expected. This signal would likely appear as a multiplet, specifically a triplet of doublets, due to coupling to the two ortho protons and one para proton on the aromatic ring. wikipedia.org

Predicted ¹⁹F NMR Data for this compound Note: The following chemical shift (δ) is an estimate. Actual experimental values may vary.

Predicted Chemical Shift (ppm)Multiplicity
~ -110Triplet of doublets (td)

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. iitb.ac.in It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The GC separates volatile compounds from a mixture before they are introduced into the mass spectrometer. For a pure sample of this compound, GC-MS would provide a single chromatographic peak with a corresponding mass spectrum.

The mass spectrum would be expected to show a molecular ion peak ([M]⁺). Due to the presence of bromine and chlorine, this peak would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This results in a distinctive M, M+2, and M+4 pattern for the molecular ion. A common fragmentation pathway for phenethyl compounds is benzylic cleavage, which would lead to the loss of the CH₂Br radical and the formation of a 3-chloro-5-fluorobenzyl cation. Another likely fragmentation is the loss of the bromine radical.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). numberanalytics.combioanalysis-zone.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. nih.gov Unlike nominal mass, which is the integer mass of the most abundant isotope, the exact mass is the calculated mass based on the sum of the exact masses of the constituent isotopes. missouri.edu For this compound, HRMS can confirm the elemental composition of C₈H₇BrClF.

Calculated Exact Masses for this compound Ions Calculations are based on the most abundant isotopes: ¹H, ¹²C, ¹⁹F, ³⁵Cl, and ⁷⁹Br.

Ion FormulaAdductCalculated Exact Mass (m/z)
[C₈H₇BrClF]⁺[M]⁺235.9403
[C₈H₈BrClF]⁺[M+H]⁺236.9481
[C₈H₇BrClFNa]⁺[M+Na]⁺258.9222

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR) Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups and substitution patterns within a molecule. bruker.com The FT-IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands that correspond to the vibrational modes of its constituent bonds. semanticscholar.orgub.edu

The analysis of the spectrum can be divided into several key regions:

Aromatic C-H Stretching: Aromatic compounds typically show a C-H stretching absorption at wavenumbers just above 3000 cm⁻¹. libretexts.org For this compound, weak to medium bands are expected in the 3050-3100 cm⁻¹ region, characteristic of the C-H bonds on the substituted benzene (B151609) ring.

Aliphatic C-H Stretching: The ethyl bridge (-CH₂-CH₂-Br) will produce characteristic aliphatic C-H stretching vibrations. These are anticipated as strong absorptions in the 2850-2960 cm⁻¹ range. mdpi.com

Aromatic C=C Stretching: The vibrations of the carbon-carbon bonds within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. libretexts.org For a 1,3,5-trisubstituted ring, characteristic peaks are expected around 1600 cm⁻¹ and 1500 cm⁻¹.

C-F and C-Cl Stretching: The carbon-halogen bonds give rise to strong absorptions in the fingerprint region of the spectrum. The C-F stretching vibration is typically strong and found in the 1000-1400 cm⁻¹ range. The C-Cl stretching vibration is also strong and usually appears in the 600-800 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond of the phenethyl bromide moiety will have a characteristic stretching frequency in the lower wavenumber region, typically between 500 and 600 cm⁻¹.

C-H Bending: Out-of-plane (OOP) bending vibrations for the aromatic C-H bonds are highly diagnostic of the substitution pattern. For a 1,3,5-trisubstituted benzene ring, strong absorptions are expected in the 690-900 cm⁻¹ range. libretexts.org

The expected FT-IR peak assignments for this compound, based on data from analogous substituted aromatic and phenethyl compounds, are summarized in the table below. researchgate.netrjstonline.com

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3050Weak to Medium
Aliphatic C-H Stretch2960 - 2850Strong
Aromatic C=C Stretch1600 - 1450Medium to Strong
CH₂ Bending~1465Medium
C-F Stretch1400 - 1000Strong
Aromatic C-H Out-of-Plane Bending900 - 690Strong
C-Cl Stretch800 - 600Strong
C-Br Stretch600 - 500Medium to Strong

This interactive table summarizes the predicted FT-IR absorption bands for this compound based on established group frequencies and data from related compounds.

Electronic Absorption Spectroscopy (e.g., Ultraviolet-Visible (UV-Vis) Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like the substituted benzene ring in this compound. msu.edu Aromatic compounds exhibit characteristic absorptions due to π → π* transitions. hnue.edu.vn

Benzene, the parent chromophore, typically displays three absorption bands: two intense primary bands around 184 nm and 204 nm, and a less intense, fine-structured secondary band around 254 nm. libretexts.org Substitution on the benzene ring can cause a shift in the absorption maxima (λ_max) and an increase in the molar absorptivity (ε).

For this compound, the following characteristics are expected in its UV-Vis spectrum:

Effect of Halogen Substituents: Chlorine and fluorine atoms attached to the benzene ring act as auxochromes. Their lone pair electrons can interact with the π-system of the ring, typically leading to a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands. This is due to the resonance effect, which delocalizes the π-electrons and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Expected Absorption Bands: It is anticipated that the UV-Vis spectrum of this compound, when measured in a non-polar solvent like hexane (B92381) or cyclohexane, will show a primary absorption band (analogous to the 204 nm band in benzene) shifted to approximately 210-220 nm. The secondary, fine-structured band (analogous to the 255 nm band in benzene) is expected to be shifted to the 260-280 nm range, likely with a loss of the fine structure, which is common for substituted benzenes. libretexts.org The presence of both chloro and fluoro substituents will influence the exact position and intensity of these bands. nih.govwikipedia.org

The predicted UV-Vis absorption data for this compound are summarized below.

Transition Expected λ_max (nm) Solvent Notes
π → π* (Primary)210 - 220HexaneIntense absorption, shifted from the benzene primary band.
π → π* (Secondary)260 - 280HexaneLower intensity, likely without fine structure due to substitution.

This interactive table presents the anticipated UV-Vis absorption maxima for this compound based on the electronic properties of substituted benzenes.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. libretexts.orgbhu.ac.in While this compound is a diamagnetic molecule (all electrons paired) and thus ESR-silent, this technique is invaluable for studying its potential to form radical intermediates.

Radical species can be generated from this compound through homolytic cleavage of the carbon-bromine (C-Br) bond. This bond is the weakest in the aliphatic side chain and susceptible to cleavage upon exposure to stimuli like UV light or in the presence of radical initiators.

The primary radical that would be formed is the 3-chloro-5-fluorophenethyl radical: Cl,F-C₆H₃-CH₂-CH₂•

ESR spectroscopy can provide detailed information about this radical species:

Detection and Identification: The presence of a radical would be unequivocally confirmed by the appearance of an ESR signal.

Structural Information: The pattern of the ESR spectrum is determined by the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H, ¹⁹F, ³⁵Cl, ³⁷Cl), a phenomenon known as hyperfine coupling. Analysis of the hyperfine splitting constants can provide information about the distribution of the unpaired electron's spin density within the radical, confirming its structure. For instance, a study involving the electrolysis of phenethyl bromide demonstrated the formation of radical species that were successfully detected and characterized using ESR spectroscopy with a spin-trapping agent. researchgate.net

Reaction Mechanisms: By observing the formation and decay of radical signals, ESR can be used to investigate the mechanisms of reactions involving this compound, such as radical polymerizations or certain types of substitution reactions. researchgate.net

The application of ESR would typically involve generating the radical in situ within the spectrometer's cavity and observing the resulting spectrum.

Computational Chemistry and Theoretical Studies on 3 Chloro 5 Fluorophenethyl Bromide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which numerous properties can be derived. stfc.ac.uk

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like 3-Chloro-5-fluorophenethyl bromide, which contains a rotatable ethyl bromide side chain, multiple low-energy spatial arrangements, or conformers, are possible.

A conformational analysis using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p), would be performed. acs.orgnih.gov This process involves systematically rotating the bonds in the side chain to map out the potential energy surface. The calculations would identify the global minimum energy conformer—the most stable and thus most probable structure of the molecule—as well as other local minima (other stable conformers) and the energy barriers for rotation between them. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT is used to calculate the energies and shapes of the molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich substituted aromatic ring and potentially the lone pairs of the bromine atom.

LUMO: This orbital represents the region most susceptible to accepting electrons. The LUMO would likely be an antibonding orbital (σ*) associated with the carbon-bromine bond, indicating that this bond is the most probable site for nucleophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of the molecule. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily excited and more reactive. DFT calculations provide a quantitative value for this gap. nih.govacs.org

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

While DFT excels at ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and predicting spectroscopic properties like UV-Visible absorption spectra. mdpi.comfaccts.de

A TD-DFT calculation would simulate the electronic transitions from the ground state to various excited states upon absorption of light. nih.govmdpi.com The output provides the excitation energies and the oscillator strengths, which correspond to the absorption wavelengths (λmax) and the intensity of the absorption peaks, respectively. medium.com For this compound, the predicted spectrum would likely be dominated by π → π* transitions within the substituted benzene (B151609) ring. These theoretical spectra are invaluable for identifying a compound and interpreting experimental spectroscopic data.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms. This compound is an alkyl halide, making it a substrate for nucleophilic substitution (e.g., SN2) and elimination reactions. rsc.org

Using DFT, a hypothetical reaction, such as an SN2 reaction with a hydroxide (B78521) ion, could be modeled. pressbooks.publibretexts.org This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying the Transition State (TS): Finding the highest energy point along the reaction coordinate. The TS is an unstable, short-lived structure where bonds are partially broken and formed.

Calculating the Activation Energy (Ea): Determining the energy difference between the reactants and the transition state. This energy barrier is directly related to the reaction rate. mdpi.comnih.gov

Such modeling provides deep insight into the feasibility of a reaction, its kinetics, and the precise movements of atoms during the chemical transformation. stanford.edu

Validation of Computational Models with Experimental Data

A critical aspect of computational research is the validation of theoretical models against real-world experimental data. stfc.ac.uknih.gov If this compound were to be synthesized and characterized, the following comparisons would be essential to confirm the accuracy of the computational methods:

Structural Data: Calculated bond lengths and angles from geometry optimization could be compared with data from X-ray crystallography. mdpi.comrsc.org

Spectroscopic Data: The predicted UV-Vis spectrum from TD-DFT calculations could be overlaid with an experimentally measured spectrum to check for agreement in absorption maxima. mdpi.com Similarly, calculated NMR chemical shifts can be benchmarked against experimental NMR spectra. nih.govresearchgate.net

Reactivity Data: Calculated activation energies can be correlated with experimentally determined reaction rates to validate the modeled reaction pathway.

Strong agreement between theoretical predictions and experimental results would validate the computational model, confirming its ability to accurately describe the molecule's properties.

Applications of 3 Chloro 5 Fluorophenethyl Bromide in Complex Molecule Synthesis

Role as a Key Building Block in Advanced Pharmaceutical Intermediates

3-Chloro-5-fluorophenethyl bromide serves as a crucial building block in the synthesis of advanced pharmaceutical intermediates. bldpharm.comechemi.combuyersguidechem.com Pharmaceutical intermediates are complex chemical compounds that represent a stage in the synthesis of a final active pharmaceutical ingredient (API). The utility of this compound lies in its bifunctional nature: the reactive C-Br bond allows for facile alkylation reactions, while the substituted phenyl ring imparts specific electronic and steric properties to the target molecule.

The presence of both chlorine and fluorine atoms on the phenyl ring is significant. This di-substitution pattern is less common than mono-substitution and provides a unique scaffold for drug design. Chemists utilize this building block to construct larger, more intricate molecules that are several synthetic steps away from the final drug candidate. Its incorporation is a strategic step in creating novel molecular frameworks that are then further elaborated to produce APIs with desired therapeutic effects. The compound is often used in the development and production of fine chemicals and specialized reagents for the pharmaceutical and agrochemical industries. buyersguidechem.combuyersguidechem.com

Synthesis of Substituted Bioactive Molecules

The primary application of this compound is in the synthesis of novel, substituted bioactive molecules. Its structure is particularly suited for creating derivatives of known pharmacophores, allowing for the systematic exploration of structure-activity relationships (SAR).

The phenethylamine (B48288) scaffold is a privileged structure in medicinal chemistry, forming the core of many neurotransmitters (like dopamine (B1211576) and serotonin) and a vast number of synthetic drugs. This compound is an ideal reagent for creating substituted phenethylamine derivatives through N-alkylation reactions.

In a typical synthesis, the bromide atom is displaced by a nucleophilic nitrogen atom from a precursor molecule, such as an amine. This reaction covalently links the 3-chloro-5-fluorophenethyl group to the scaffold. For example, research into potent and selective neuronal nitric oxide synthase (nNOS) inhibitors has involved the reaction of amine precursors with substituted phenethylamines like 3-fluorophenethylamine (B1297878) to create complex quinoline-based structures. nih.gov Similarly, in the development of sigma receptor ligands, N-alkylation of a secondary amine with a substituted benzyl (B1604629) halide is a key synthetic step. researchgate.net The synthesis of potent mu-opioid receptor (MOR) agonists has also been achieved by alkylating (−)-normetazocine with various substituted phenethyl bromides, including 3-fluorophenethyl bromide, to produce a series of N-substituted benzomorphans. mdpi.com This demonstrates a versatile method for systematically modifying a core scaffold to optimize its biological activity. mdpi.com

Table 1: Examples of Phenethyl Bromide Incorporation into Bioactive Scaffolds This table is illustrative of the synthetic utility of phenethyl bromides in general.

Starting Scaffold Reagent Example Resulting Scaffold Type Biological Target Example
(−)-Normetazocine 3-Fluorophenethyl bromide N-Phenethyl-substituted 6,7-benzomorphan Mu-Opioid Receptor (MOR) mdpi.com
Secondary Amine (8) 4-Fluorobenzyl bromide N-Substituted Azabicyclononane Sigma-1 Receptor researchgate.net
Amine (29) 3-Fluorophenethyl cyanide (precursor) Substituted 2-Aminoquinoline Neuronal Nitric Oxide Synthase (nNOS) nih.gov

A significant and highly specialized application for fluorinated phenethyl bromide analogues is in the synthesis of radiotracers for Positron Emission Tomography (PET). PET is a powerful molecular imaging technique that visualizes biochemical processes in vivo using molecules labeled with a positron-emitting radionuclide. iaea.org Fluorine-18 (B77423) ([18F]) is the most frequently used radionuclide for PET due to its ideal physical properties. rsc.org

Table 2: Key Properties of Fluorine-18 for PET Imaging

PropertyValue/DescriptionSignificance
Half-life ~110 minutesAllows for synthesis, purification, and transport to imaging facilities. rsc.org
Decay Profile 97% positron emissionClean decay results in high-quality images. rsc.org
Positron Energy Low (max. 0.635 MeV)Results in high-resolution PET images with a short positron range in tissue. rsc.org

The synthesis of an [18F]-labeled PET tracer often involves a two-step "building block" approach. First, a precursor is radiolabeled with [18F]fluoride to create a reactive, radiolabeled intermediate. This intermediate is then rapidly coupled with a larger molecule to form the final PET tracer. vu.nlvu.nl

Analogues like 4-[18F]fluorophenethyl bromide have been synthesized and used as building blocks. rsc.orgvu.nl For instance, the synthesis of the serotonin (B10506) 2a receptor PET tracer [18F]MDL100907 involves reacting an amine precursor with 4-[18F]fluorophenethyl bromide. rsc.orgvu.nlvu.nl A similar strategy could be employed using a 3-chloro-5-fluorophenol (B150331) precursor, which would be radiolabeled with [18F] to generate [18F]-3-Chloro-5-fluorophenethyl bromide. This radiolabeled building block would then be used to alkylate a specific amine-containing molecule, yielding a novel PET tracer for imaging its corresponding target in the brain.

The ultimate goal of synthesizing molecules using this compound is often to create potent and selective ligands for biological receptors. A ligand is a substance that binds to a receptor to elicit a biological response. By modifying the substitution pattern on the phenethyl group, researchers can fine-tune the binding affinity and selectivity of a ligand for its target.

Research has demonstrated the utility of closely related building blocks in creating a variety of receptor modulators:

Serotonin Receptors: Precursors of the selective 5-HT2A receptor antagonist MDL 100907 have been synthesized for use as PET ligands, highlighting the importance of this chemical class for probing the serotonergic system. researchgate.net Dual 5HT1A/5HT7 receptor ligands have also been developed, showing high affinity for these important neuropsychiatric targets. uj.edu.pl

Sigma Receptors: A series of N-substituted tropane (B1204802) and granatane analogs were synthesized using substituted benzyl halides to produce ligands with high affinity and selectivity for the sigma-1 receptor, a target implicated in a variety of central nervous system functions. researchgate.net

Opioid Receptors: The synthesis of N-phenethyl substituted 6,7-benzomorphans using reagents like 3-fluorophenethyl bromide has led to the discovery of potent mu-opioid receptor (MOR) agonists. mdpi.com

The 3-chloro-5-fluoro substitution pattern offered by this specific building block provides a unique electronic and steric profile, contributing to the development of novel ligands with potentially improved selectivity and pharmacokinetic properties for these and other critical biological targets.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-chloro-5-fluorophenethyl bromide in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Conduct reactions in a fume hood to avoid inhalation of volatile vapors. Store the compound away from heat and incompatible materials (e.g., strong bases or oxidizing agents) .
  • Waste disposal must follow institutional guidelines: segregate halogenated organic waste and coordinate with certified hazardous waste handlers .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR spectra with literature data. Key signals include aromatic protons (δ 6.8–7.5 ppm) and the benzylic CH2_2Br group (δ 3.5–4.0 ppm) .
  • GC-MS/HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS to assess purity (>95% by area) .
  • Elemental Analysis : Validate %C, %H, and %Br against theoretical values (e.g., C8_8H6_6BrClF: C 39.14%, H 2.46%, Br 32.55%) .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to minimize byproducts like dihalogenated impurities?

  • Methodological Answer :

  • Reaction Conditions :
  • Use controlled stoichiometry (1:1 molar ratio of 3-chloro-5-fluorophenethyl alcohol to PBr3_3) in anhydrous THF at 0–5°C to suppress over-bromination .
  • Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) to terminate at 85–90% conversion .
  • Purification : Employ flash chromatography (silica gel, gradient elution with hexane to 10% DCM) to isolate the target compound from dibrominated byproducts .

Q. How do researchers resolve contradictions in bromide quantification when this compound is used in trace analysis?

  • Methodological Answer :

  • Capillary Electrophoresis (CE) : Optimize buffer composition (e.g., 20 mM borate, pH 9.2) to separate Br^- from Cl^- and F^-. Use direct UV detection at 200 nm with a 50 µm ID capillary .
  • Ion Chromatography (IC) : Deploy a Dionex AS23 column with 4.5 mM Na2_2CO3_3/0.8 mM NaHCO3_3 eluent to distinguish Br^- (retention time ~8.5 min) from co-eluting anions .

Q. What are the challenges in studying the nucleophilic substitution reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Competing Pathways : The benzylic bromide may undergo elimination (forming styrene derivatives) under basic conditions. Mitigate this by using mild bases (e.g., K2_2CO3_3) in polar aprotic solvents (DMF or DMSO) at 60–80°C .
  • Catalyst Selection : Screen Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura couplings, noting that electron-withdrawing substituents (Cl, F) may reduce arylboronic acid reactivity .

Research Applications

Q. How is this compound utilized in designing kinase inhibitors for medicinal chemistry?

  • Methodological Answer :

  • The compound serves as a benzylating agent to introduce halogenated aryl groups into pharmacophores. For example, coupling with pyridinyl amines via Buchwald-Hartwig amination yields candidates for EGFR inhibitors .
  • Case Study : A 2023 study achieved IC50_{50} = 12 nM against EGFR-L858R by modifying the phenethyl bromide scaffold with a morpholine substituent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.